molecular formula C16H11N3O2S B14249445 3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole CAS No. 389057-09-4

3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole

Cat. No.: B14249445
CAS No.: 389057-09-4
M. Wt: 309.3 g/mol
InChI Key: ALDHMXYVCAIGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that features a naphthoimidazole core with a thiophene ring and nitro group substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a copper-catalyzed multicomponent reaction can be employed to synthesize trisubstituted imidazoles . The reaction conditions often include the use of benzoin or benzil with different aldehydes in the presence of ammonium acetate as the nitrogen source .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the thiophene ring could introduce various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring and imidazole core can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole is unique due to the combination of its naphthoimidazole core with a thiophene ring and nitro group. This unique structure imparts specific electronic and steric properties that influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

389057-09-4

Molecular Formula

C16H11N3O2S

Molecular Weight

309.3 g/mol

IUPAC Name

3-methyl-5-nitro-2-thiophen-2-ylbenzo[e]benzimidazole

InChI

InChI=1S/C16H11N3O2S/c1-18-13-9-12(19(20)21)10-5-2-3-6-11(10)15(13)17-16(18)14-7-4-8-22-14/h2-9H,1H3

InChI Key

ALDHMXYVCAIGQU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C(=C2)[N+](=O)[O-])N=C1C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.